Cas no 676348-29-1 (6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-
- 6-tert-pentyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
- SCHEMBL14433405
- EN300-212139
- DA-03719
- BCB34829
- Z240125370
- 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 676348-29-1
- AKOS000263344
-
- MDL: MFCD03424584
- Inchi: 1S/C12H20N2S/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9/h8H,4-7H2,1-3H3,(H2,13,14)
- InChI Key: UWAQUYBLJCIERB-UHFFFAOYSA-N
- SMILES: S1C2CC(C(C)(C)CC)CCC=2N=C1N
Computed Properties
- Exact Mass: 224.13471982Da
- Monoisotopic Mass: 224.13471982Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 353.6±11.0 °C at 760 mmHg
- Flash Point: 167.6±19.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M296950-25mg |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M296950-50mg |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M296950-250mg |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-212139-1g |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95% | 1g |
$385.0 | 2023-09-16 | |
| Enamine | EN300-212139-5g |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95% | 5g |
$1115.0 | 2023-09-16 | |
| Enamine | EN300-212139-10g |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95% | 10g |
$1654.0 | 2023-09-16 | |
| Ambeed | A852473-1g |
6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95% | 1g |
$452.0 | 2024-04-18 | |
| Enamine | EN300-212139-0.05g |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95.0% | 0.05g |
$69.0 | 2025-02-20 | |
| Enamine | EN300-212139-0.1g |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
| Enamine | EN300-212139-0.25g |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
676348-29-1 | 95.0% | 0.25g |
$149.0 | 2025-02-20 |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
6-(2-Methylbutan-2-yl)-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine: A Comprehensive Overview
The compound 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS No. 676348-29-1) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are known for their versatile properties and wide-ranging uses in drug discovery and material science.
Benzothiazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to a thiazole ring. The thiazole moiety consists of a five-membered ring containing one sulfur atom and one nitrogen atom. In the case of 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, the benzothiazole core is further substituted with a tert-butyl group at the 6-position and an amino group at the 2-position. The tetrahydro substitution pattern indicates that the thiazole ring is partially hydrogenated, adding to the compound's structural complexity and functional diversity.
The synthesis of 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules. For instance, researchers have employed transition metal catalysts to facilitate key steps such as C-N bond formation and hydrogenation processes. These innovations have not only improved yield but also reduced reaction times and environmental impact.
One of the most promising applications of this compound lies in its potential as a bioactive agent in pharmaceutical research. The amino group at the 2-position can act as a nucleophile in various biochemical reactions, making it a valuable building block for drug design. Recent studies have explored its role as a modulator of enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases.
In addition to its pharmaceutical applications, 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as an electron transport layer in organic solar cells and light-emitting diodes (OLEDs). These applications leverage the compound's ability to facilitate charge transfer while maintaining stability under operational conditions.
The structural versatility of this compound also extends to its use in polymer chemistry. The tert-butyl substituent at the 6-position provides steric bulk that can influence polymerization behavior and resulting material properties. Recent work has focused on incorporating this compound into polymeric materials with tailored mechanical and thermal properties for advanced composites.
From an environmental standpoint, understanding the degradation pathways of 6-(2-methylbutan-2-yll)-4,,5,,7-tetrahydrobenzothiazolamine is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes oxidative cleavage of the thiazole ring followed by mineralization into CO₂ and H₂O. This biodegradability profile suggests that it may pose lower risks to aquatic ecosystems compared to other synthetic chemicals.
In conclusion, CAS No: 676348–29–1, or N-(tert-butyl)-tetrahydrobenzothiazolamine, represents a multifaceted chemical entity with diverse applications across multiple disciplines. Its structure-function relationship continues to be an area of active research interest due to its potential contributions to medicine development and advanced materials innovation.
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